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Compound of Interest

Compound Name:
3,4-Dihydro-2H-1,5-

benzodioxepin-7-ylboronic acid

Cat. No.: B1586248 Get Quote

An In-depth Technical Guide to 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic Acid: A

Versatile Building Block in Modern Drug Discovery

Abstract
This technical guide provides a comprehensive overview of 3,4-Dihydro-2H-1,5-
benzodioxepin-7-ylboronic acid (CAS No: 279261-89-1), a pivotal chemical intermediate in

contemporary organic synthesis and medicinal chemistry. We will explore its unique structural

features, which combine the conformationally significant benzodioxepin core with the

synthetically versatile boronic acid functional group. This document details the compound's

physicochemical properties, outlines a robust synthetic methodology, and provides an in-depth

protocol for its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—

a cornerstone of modern drug discovery. The insights provided are tailored for researchers,

medicinal chemists, and process development scientists seeking to leverage this building block

for the creation of complex molecular architectures and novel pharmaceutical agents.

Introduction: The Ascendancy of Boronic Acids in
Medicinal Chemistry
The incorporation of boron into drug candidates has transitioned from a chemical novelty to a

validated strategy in pharmaceutical design.[1] Boronic acids, in particular, have gained

prominence due to their unique electronic properties, acting as mild Lewis acids and forming
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reversible covalent bonds with biological nucleophiles, a mechanism central to their role as

potent enzyme inhibitors.[2] This paradigm is exemplified by the success of FDA-approved

drugs such as the proteasome inhibitor Bortezomib (Velcade®) for multiple myeloma and the β-

lactamase inhibitor Vaborbactam.[1][3]

3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid emerges as a particularly valuable

reagent in this context. It provides chemists with a scaffold that merges the proven utility of the

arylboronic acid moiety with a seven-membered benzodioxepin ring system. This heterocyclic

core is of great interest as it imparts a defined three-dimensional conformation, which can be

exploited to achieve high-affinity and selective binding to protein targets. Its primary application

lies in carbon-carbon bond formation, most notably the Suzuki-Miyaura coupling, enabling the

efficient construction of complex biaryl and heteroaryl structures that are prevalent in active

pharmaceutical ingredients (APIs).[4][5]

Physicochemical Properties and Structural Analysis
3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid is typically supplied as a white to light

yellow crystalline powder.[4][6] Its stability and ease of handling, relative to other

organometallic reagents, make it an attractive component for synthesis campaigns.

Property Value Reference(s)

CAS Number 279261-89-1 [6][7][8]

Molecular Formula C₉H₁₁BO₄ [4][6][9]

Molecular Weight 193.99 g/mol [6][7][10]

Appearance
White to light yellow crystalline

powder
[4][11]

Melting Point 150°C [4][11]

Density 1.29 g/cm³ [4][11]

IUPAC Name

(3,4-dihydro-2H-1,5-

benzodioxepin-7-yl)boronic

acid

[9]
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The molecule's structure is characterized by three key regions, each contributing to its

synthetic utility and potential biological activity.

Chemical Structure

Key Structural Features Boronic Acid Group
-B(OH)₂

Benzodioxepin Core

 Synthetic Handle
(Suzuki Coupling)

Aromatic Ring

 Fused System

Click to download full resolution via product page

Caption: Key functional regions of the title compound.

Synthesis and Purification Workflow
The synthesis of arylboronic acids is a well-established field. A reliable and commonly

employed strategy for 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid involves a

lithium-halogen exchange from the corresponding bromo-precursor, followed by trapping with a

borate ester and subsequent hydrolysis. This method is favored for its high efficiency and

adaptability.

Proposed Synthetic Pathway
The workflow begins with the readily accessible 7-bromo-3,4-dihydro-2H-1,5-benzodioxepin.

The critical transformation involves the replacement of the bromine atom with the boronic acid

moiety.
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7-Bromo-3,4-dihydro-2H-1,5-benzodioxepin

Step 1: Lithiation
Reagents: n-BuLi, THF

Temp: -78 °C

Aryl Lithium Intermediate
(Highly Reactive)

Step 2: Borylation
Reagent: Triisopropyl borate B(O-iPr)₃

Boronate Ester

Step 3: Hydrolysis
Reagent: Aqueous Acid (e.g., HCl)

3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic Acid

Click to download full resolution via product page

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis
Rationale: This protocol employs a standard organometallic approach. The use of n-

butyllithium (n-BuLi) effects a clean lithium-halogen exchange at low temperatures,

preventing unwanted side reactions. The resulting aryllithium species is a powerful

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1586248?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586248?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


nucleophile that readily attacks the electrophilic boron atom of triisopropyl borate. The bulky

isopropyl groups on the borate ester help to prevent over-addition (formation of borinic or

boronic species). Finally, a simple acidic workup hydrolyzes the boronate ester to the desired

boronic acid.

Step-by-Step Methodology:

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere

(Argon or Nitrogen), add 7-bromo-3,4-dihydro-2H-1,5-benzodioxepin (1.0 eq) and

anhydrous tetrahydrofuran (THF).

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-

butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, maintaining the

internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

Borylation: To the cold solution, add triisopropyl borate (1.2 eq) dropwise, again ensuring

the temperature remains below -70 °C. After the addition is complete, allow the reaction

mixture to slowly warm to room temperature and stir overnight.

Hydrolysis & Work-up: Cool the reaction mixture to 0 °C in an ice bath and quench by the

slow addition of 1 M aqueous HCl. Stir vigorously for 1-2 hours. Transfer the mixture to a

separatory funnel and extract with ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can

be purified by recrystallization from an appropriate solvent system (e.g., ethyl

acetate/hexanes) to yield the pure boronic acid.

Trustworthiness & Validation: The purity of the final product should be confirmed by NMR

spectroscopy (¹H and ¹³C), LC-MS to confirm mass, and melting point analysis to compare

with literature values.[4][11] It is important to note that boronic acids can exist in equilibrium

with their cyclic trimeric anhydrides, known as boroxines, especially upon heating or under

vacuum.[2] This is often observed in analytical data but typically does not impede reactivity in

subsequent coupling reactions.
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Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forges a carbon-

carbon bond between a boronic acid and an organohalide using a palladium catalyst.[5] It is

renowned for its mild reaction conditions, high functional group tolerance, and commercial

availability of reagents, making it a workhorse in pharmaceutical synthesis.[12]

The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle

involves three primary steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the

organohalide (R¹-X), forming a Pd(II) complex.

Transmetalation: The organic group (R²) is transferred from the boron atom to the palladium

center. This step requires activation of the boronic acid by a base to form a more nucleophilic

"ate" complex.[13]

Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, and the C-C

bond is formed, regenerating the Pd(0) catalyst to re-enter the cycle.
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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: A Representative Coupling
Objective: To couple 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid with a model

heteroaryl halide, 2-bromopyridine.

Justification of Reagents:

Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a reliable, commercially

available Pd(0) catalyst suitable for a wide range of substrates.

Base (K₂CO₃): An aqueous solution of a mild inorganic base like potassium carbonate is

sufficient to activate the boronic acid for transmetalation without hydrolyzing sensitive

functional groups.[13]
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Solvent (Dioxane/H₂O): A mixed solvent system ensures the solubility of both the organic

substrates and the inorganic base, facilitating the reaction.[14]

Step-by-Step Methodology:

Assembly: In a microwave vial or Schlenk tube, combine 3,4-Dihydro-2H-1,5-
benzodioxepin-7-ylboronic acid (1.2 eq), 2-bromopyridine (1.0 eq), potassium

carbonate (K₂CO₃, 3.0 eq), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05

eq).

Degassing: Seal the vessel and degas the mixture by subjecting it to three cycles of

vacuum followed by backfilling with an inert gas (Argon or Nitrogen). This is critical to

remove oxygen, which can deactivate the palladium catalyst.

Solvent Addition: Add dioxane and water (e.g., in a 4:1 ratio) via syringe.

Reaction: Heat the mixture to 85-100 °C with vigorous stirring for 2-12 hours. Reaction

progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and

extract with ethyl acetate.

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and

concentrate. Purify the crude residue using flash column chromatography on silica gel to

isolate the desired biaryl product.

Strategic Application in Drug Discovery
The true value of this building block is realized when it is incorporated into drug discovery

programs. The benzodioxepin scaffold can act as a bioisostere for other aromatic systems or

introduce favorable physicochemical properties, while the boronic acid provides the synthetic

handle for diversification.

Benzodioxepin
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Suzuki-Miyaura
Coupling

Diverse Library of
Complex Molecules

High-Throughput
Screening Hit Compound Lead Optimization Drug Candidate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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